
Pyridine, 3-silyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-silyl-: is a derivative of pyridine where a silyl group is attached to the third position of the pyridine ring Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Lithiation and Silylation: One common method for preparing 3-silylpyridine involves the lithiation of pyridine followed by silylation.
Direct C-H Silylation: Another method involves the direct C-H silylation of pyridine using a rhodium-aluminum complex.
Industrial Production Methods: Industrial production of 3-silylpyridine may involve large-scale lithiation and silylation processes, utilizing continuous flow reactors to maintain low temperatures and control reaction conditions efficiently. The choice of reagents and catalysts can be optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Silylpyridine can undergo oxidation reactions, often leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert 3-silylpyridine to various reduced forms, such as dihydropyridines.
Substitution: The silyl group in 3-silylpyridine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Silylpyridine is used as an intermediate in the synthesis of more complex pyridine derivatives. Its unique reactivity makes it valuable in cross-coupling reactions and other organic transformations .
Biology and Medicine: Pyridine derivatives, including 3-silylpyridine, are explored for their potential pharmacological activities. They can serve as building blocks for drug molecules with applications in treating various diseases .
Industry: In the industrial sector, 3-silylpyridine is used in the production of agrochemicals and materials science. Its ability to undergo various chemical transformations makes it a versatile compound in manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-silylpyridine in chemical reactions often involves the activation of the pyridine ring through the silyl group. The silyl group can stabilize reaction intermediates and facilitate the formation of new bonds. In biological systems, pyridine derivatives can interact with enzymes and receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Silylpyridine: Similar to 3-silylpyridine but with the silyl group at the second position. It exhibits different reactivity due to the position of the silyl group.
4-Silylpyridine: The silyl group is at the fourth position, leading to distinct chemical properties and applications.
Uniqueness: 3-Silylpyridine is unique due to its specific reactivity patterns and the ability to undergo selective transformations. Its position-specific silylation offers advantages in synthesizing complex molecules with precise functionalization .
Eigenschaften
CAS-Nummer |
213602-72-3 |
|---|---|
Molekularformel |
C5H4NSi |
Molekulargewicht |
106.18 g/mol |
InChI |
InChI=1S/C5H4NSi/c7-5-2-1-3-6-4-5/h1-4H |
InChI-Schlüssel |
UFMRQJWYXLCEGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



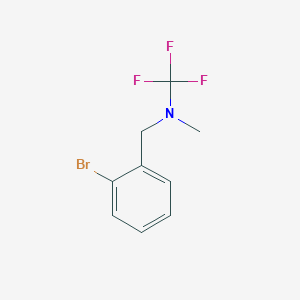



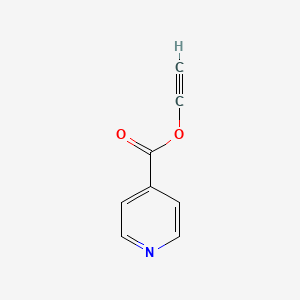
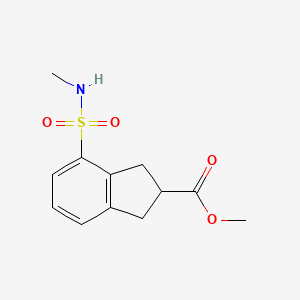
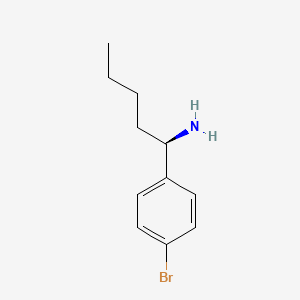
![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
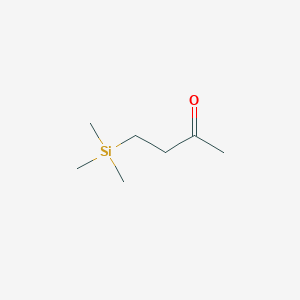
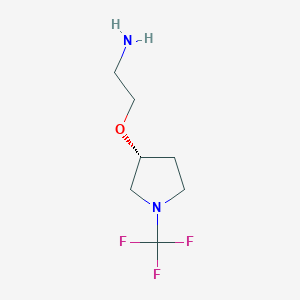
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)

